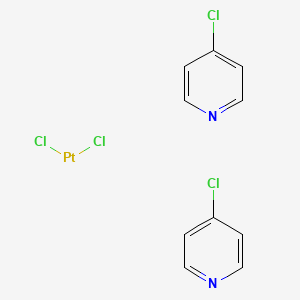
5(2H)-Isoxazolone, 2,3,4-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trimethylisoxazol-5(2H)-one is a heterocyclic organic compound with a five-membered ring structure containing three methyl groups and an isoxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the base-catalyzed cyclization of activated methylene isocyanides with arylidene-substituted oxazol-5(4H)-ones . This reaction occurs at room temperature and is environmentally friendly, tolerating both water and air.
Industrial Production Methods
While specific industrial production methods for 2,3,4-Trimethylisoxazol-5(2H)-one are not widely documented, the principles of green chemistry and efficient catalytic processes are likely employed to ensure high yield and purity. The use of transition metal-free reactions and mild conditions is preferred to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trimethylisoxazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methyl groups and isoxazole ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,3,4-Trimethylisoxazol-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2,3,4-Trimethylisoxazol-5(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4-Trimethylisoxazole: Lacks the oxo group present in 2,3,4-Trimethylisoxazol-5(2H)-one.
2,3,4-Trimethyl-1,2-oxazole: Has a different ring structure compared to the isoxazole ring.
2,3,4-Trimethyl-5-isoxazolone: Similar structure but with different substituents.
Uniqueness
2,3,4-Trimethylisoxazol-5(2H)-one is unique due to its specific substitution pattern and the presence of the oxo group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.
Propiedades
Número CAS |
7713-68-0 |
|---|---|
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
2,3,4-trimethyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C6H9NO2/c1-4-5(2)7(3)9-6(4)8/h1-3H3 |
Clave InChI |
DPWBYIUCNUXITQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(OC1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




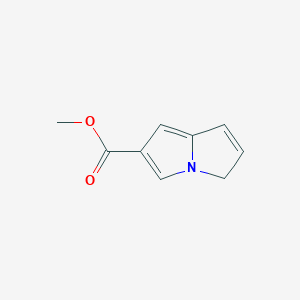
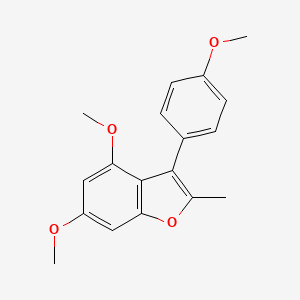
![N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide](/img/structure/B12888727.png)

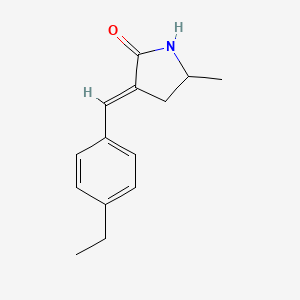
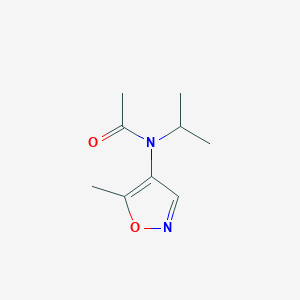
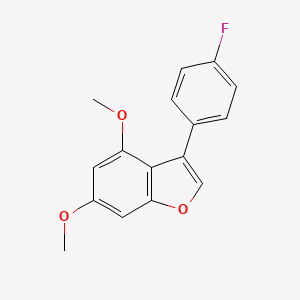
![Sodium 2-((3,9-dimethyl-8-(1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl)-1,7-dioxaspiro[5.5]undecan-2-yl)methyl)benzo[d]oxazole-4-carboxylate](/img/structure/B12888753.png)
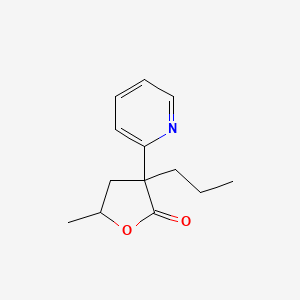
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888759.png)
